

Foundational Research on the Biological Activity of Ketopynalin: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Ketopynalin*

Cat. No.: *B12744496*

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Introduction

Ketopynalin is a novel, small-molecule therapeutic candidate under investigation for its potential applications in oncology. This document provides a comprehensive overview of the foundational preclinical research conducted to elucidate the biological activity, mechanism of action, and preliminary efficacy of **Ketopynalin**. The data presented herein support its continued development as a selective inhibitor of Apoptosis-Signal Regulating Kinase 7 (ASK7), a key enzyme implicated in the progression of various solid tumors. This guide is intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The biological activity of **Ketopynalin** was assessed through a series of in vitro and in vivo studies. The quantitative data from these core experiments are summarized below.

Table 1: In Vitro Kinase Inhibition Profile of **Ketopynalin**

Kinase Target	IC50 (nM)	Description
ASK7 (Target)	8.2	Primary target kinase
ASK1	1,250	Related kinase in the same family
p38 α	> 10,000	Downstream MAPK family kinase
JNK1	8,750	Downstream MAPK family kinase
VEGFR2	> 10,000	Unrelated tyrosine kinase

IC50 values represent the concentration of **Ketopynalin** required to inhibit 50% of the kinase activity.

Table 2: Cellular Activity of **Ketopynalin** in Cancer Cell Lines

Cell Line	Tumor Type	ASK7 Expression	EC50 (nM)
A549	Lung Carcinoma	High	45
HCT116	Colon Carcinoma	High	62
MCF-7	Breast Cancer	Moderate	210
Beas-2B	Normal Lung	Low	> 25,000

EC50 values represent the concentration of **Ketopynalin** required to inhibit 50% of cell proliferation.

Table 3: In Vivo Efficacy of **Ketopynalin** in A549 Xenograft Model

Treatment Group	Dose (mg/kg, daily)	Mean Tumor Volume Change (%)	Tumor Growth Inhibition (%)
Vehicle Control	0	+ 210%	0%
Ketopynalin	10	+ 85%	59.5%
Ketopynalin	30	+ 42%	80.0%

Data collected after 21 days of treatment in an immunodeficient mouse model bearing A549 tumor xenografts.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

2.1. In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

- Objective: To determine the IC50 of **Ketopynalin** against ASK7 and other kinases.
- Materials: Recombinant human kinases, LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ Tracers, 384-well microplates.
- Procedure:
 - A kinase reaction buffer was prepared containing the respective kinase and a fluorescently labeled ATP-competitive tracer.
 - **Ketopynalin** was serially diluted in DMSO and added to the wells to achieve a final concentration range from 0.1 nM to 50 µM.
 - The kinase/tracer solution was added to the wells containing the compound.
 - A solution containing a Europium-labeled antibody specific for the kinase was added.
 - The plate was incubated at room temperature for 60 minutes.

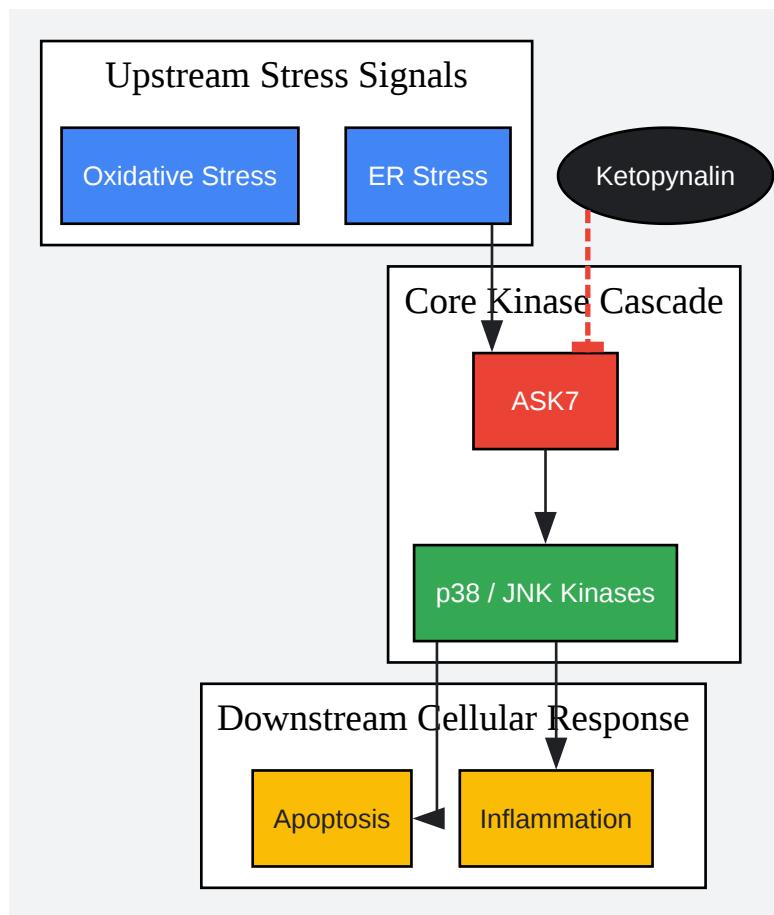
- Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured using a plate reader at an excitation wavelength of 340 nm and emission wavelengths of 615 nm and 665 nm.
- The ratio of acceptor (665 nm) to donor (615 nm) emission was calculated, and IC₅₀ curves were generated using non-linear regression analysis.

2.2. Cell Proliferation Assay (MTT Assay)

- Objective: To determine the EC₅₀ of **Ketopynalin** on the proliferation of various cell lines.
- Materials: A549, HCT116, MCF-7, and Beas-2B cell lines; RPMI-1640 medium; Fetal Bovine Serum (FBS); MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide); DMSO.
- Procedure:
 - Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
 - The medium was replaced with a fresh medium containing serial dilutions of **Ketopynalin** (1 nM to 100 μM).
 - Cells were incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
 - After incubation, 20 μL of MTT solution (5 mg/mL) was added to each well, and the plate was incubated for another 4 hours.
 - The medium was aspirated, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.
 - The absorbance was measured at 570 nm using a microplate reader.
 - Cell viability was calculated as a percentage of the vehicle-treated control, and EC₅₀ values were determined by sigmoidal dose-response curve fitting.

Visualizations: Pathways and Workflows

3.1. Signaling Pathway of **Ketopynalin**'s Mechanism of Action



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Caption: **Ketopynalin** inhibits the ASK7 signaling cascade.

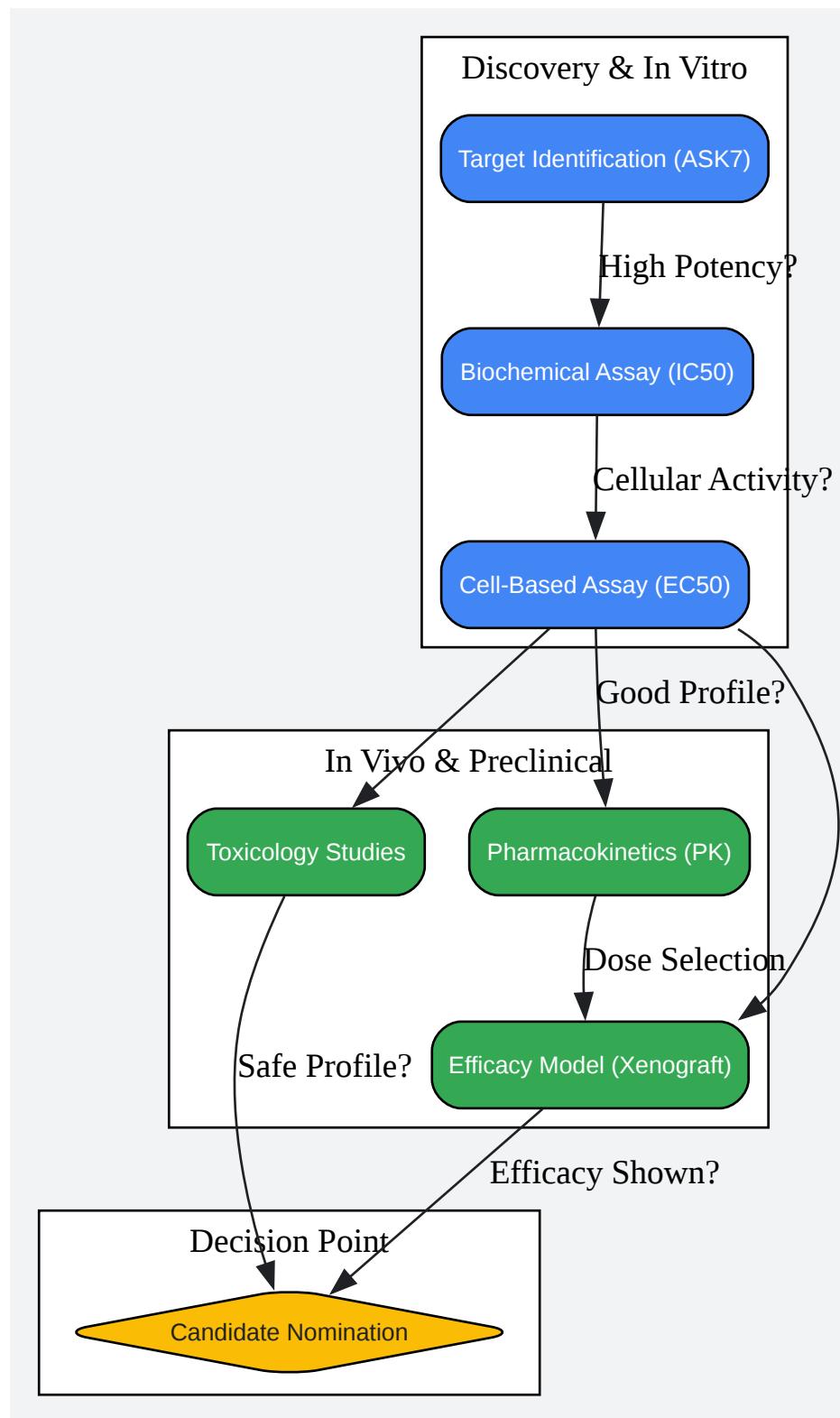
3.2. Experimental Workflow for In Vitro Kinase Assay



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Caption: Workflow for the in vitro kinase inhibition assay.

3.3. Logical Relationship in Preclinical Evaluation



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Caption: Logical flow of **Ketopynalin**'s preclinical evaluation.

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